molecular formula C12H18Cl2N4O2S B2606274 3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride CAS No. 2039550-64-4

3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride

Cat. No.: B2606274
CAS No.: 2039550-64-4
M. Wt: 353.26
InChI Key: RONAWYPCKDNYIP-UHFFFAOYSA-N
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Description

The compound 3-[(piperazin-1-yl)methyl]-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione dihydrochloride (CAS: 117879-59-1) features a benzothiadiazine-dione core substituted with a piperazinylmethyl group . Its dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. The benzothiadiazine-dione scaffold is known for sulfonamide-like bioactivity, including antimicrobial and enzyme-inhibitory properties, as observed in structurally related compounds .

Properties

IUPAC Name

3-(piperazin-1-ylmethyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S.2ClH/c17-19(18)11-4-2-1-3-10(11)14-12(15-19)9-16-7-5-13-6-8-16;;/h1-4,13H,5-9H2,(H,14,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONAWYPCKDNYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NS(=O)(=O)C3=CC=CC=C3N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride typically involves the following steps:

    Formation of the Benzothiadiazine Core: The initial step involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with formaldehyde under acidic conditions to form the benzothiadiazine ring.

    Introduction of the Piperazine Moiety: The benzothiadiazine intermediate is then reacted with piperazine in the presence of a suitable base, such as triethylamine, to introduce the piperazine moiety.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques like crystallization and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an antimicrobial agent and is being explored for its potential use in treating bacterial infections.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. It is also used in the formulation of specialty chemicals and coatings.

Mechanism of Action

The mechanism of action of 3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety allows for strong binding to these targets, while the benzothiadiazine core can modulate the activity of the compound. This dual functionality enables the compound to inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Similarities

Core Heterocycle Modifications
  • Benzothiadiazine-dione Derivatives: Target Compound: The benzothiadiazine-dione core is retained, with a piperazinylmethyl group at position 3. Piperazine enhances binding to biological targets (e.g., receptors, enzymes) due to its basic nitrogen atoms .
  • Thiazole and Pyridazine Analogues :

    • Urea-Thiazole Derivatives () : Compounds like 11a (MW: 484.2) replace the benzothiadiazine core with a thiazole ring. The piperazinylmethyl group is retained, but the urea linkage and aryl substituents (e.g., 3-fluorophenyl) modulate target affinity and lipophilicity .
    • Pyridazine Derivatives : 3-(Piperazin-1-yl)pyridazine derivatives exhibit anti-bacterial and anti-viral activities, highlighting the versatility of the piperazine moiety across heterocyclic systems .
Substituent Variations
  • Electron-Withdrawing Groups :

    • Chloro (e.g., 11b , 11g ) and trifluoromethyl (e.g., 11d , 11k ) substituents in urea-thiazole analogues increase potency but may elevate toxicity risks .
    • In the target compound, the absence of strong electron-withdrawing groups suggests a balance between activity and tolerability.
  • Salt Forms :

    • The dihydrochloride salt of the target compound improves solubility compared to free bases (e.g., BG17282 , a neutral benzothiadiazine derivative with MW 426.53) .

Pharmacological and Physicochemical Properties

Molecular Weight and Solubility
Compound Molecular Weight Key Substituents Solubility Features
Target Compound ~340–430* Piperazinylmethyl, dihydrochloride High (salt form)
11a (Urea-thiazole) 484.2 3-Fluorophenyl, piperazinylmethyl Moderate (neutral urea linkage)
BG17282 426.53 Dimethylphenyl-piperazine, carbonyl propyl Low (neutral form)
(Thiolane derivative) 317.23 Chloroacetyl-piperazine High (dihydrochloride salt)

Key Research Findings

Piperazine as a Pharmacophore : The piperazinylmethyl group in the target compound and analogues (e.g., 11a–11o , ) is critical for receptor interaction, likely via hydrogen bonding and cationic interactions .

Impact of Halogenation : Chloro and fluoro substituents improve target affinity but require careful toxicity evaluation (e.g., 11b vs. 11i ) .

Salt Forms : Dihydrochloride salts (target compound, ) offer superior solubility over neutral forms, enhancing in vivo performance .

Biological Activity

3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzothiadiazines, characterized by a benzene ring fused to a thiadiazine structure. Its molecular formula is C10H12Cl2N4O2S, with a molecular weight of approximately 303.2 g/mol. The presence of the piperazine moiety is significant as it enhances the compound's pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Studies indicate that derivatives of benzothiadiazine can inhibit CDK4, which is crucial for cell cycle regulation. This inhibition may prevent the overproliferation of cancer cells .
  • Antitumor Activity : The compound has shown promise in vitro against several cancer cell lines. For instance, it has been evaluated for cytotoxic effects against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, demonstrating significant antiproliferative activity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Line/Model IC50 (μM) Reference
AntiproliferativeMCF-75
AntiproliferativePC-38
CDK InhibitionVariousNot specified
Anti-HIV ActivityHIV-infected cellsNot specified

Case Studies

  • Anticancer Potential : A study evaluated the anticancer effects of various benzothiadiazine derivatives. The results showed that compounds similar to 3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine exhibited potent cytotoxicity against breast and prostate cancer cell lines .
  • Antiviral Activity : Other research highlights the potential antiviral properties of related compounds in inhibiting HIV replication in vitro. The mechanism involves interference with viral entry and replication processes .

Pharmacokinetics and ADMET Properties

Preliminary assessments suggest favorable pharmacokinetic profiles for 3-[(piperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine derivatives. The compound exhibits good absorption and moderate distribution characteristics. However, further studies are needed to fully elucidate its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Q & A

Q. Q1. What are the recommended synthetic pathways for 3-[(piperazin-1-yl)methyl]-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione dihydrochloride, and how can reaction intermediates be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution between a benzothiadiazine precursor and piperazine derivatives under alkaline conditions. For example, analogous compounds are synthesized via coupling of 4-chloronitrobenzene with N-methylpiperazine, followed by hydrogen chloride treatment to form the dihydrochloride salt . To optimize intermediates:

  • Monitor reaction progress using HPLC-MS to identify byproducts (e.g., N-oxides or reduced nitro groups).
  • Adjust stoichiometry of piperazine derivatives to minimize unreacted starting materials.
  • Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Employ orthogonal analytical techniques:

  • HPLC with UV/Vis detection (λ = 254 nm) to quantify impurities (e.g., unreacted benzothiadiazine precursors) .
  • ¹H/¹³C NMR to confirm the presence of the piperazinyl-methyl group (δ ~2.5–3.5 ppm for piperazine protons) and benzothiadiazine-dione backbone .
  • X-ray crystallography for absolute configuration verification, particularly if chiral centers are present .

Q. Q3. What environmental factors influence the stability of this compound during storage and experimentation?

Methodological Answer: Stability is pH- and temperature-dependent:

  • Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
  • Avoid aqueous solutions at pH > 7 , which may degrade the piperazine moiety.
  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to identify degradation products .

Q. Q4. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
  • In case of exposure:
    • Skin contact: Rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
    • Eye contact: Flush with saline solution; remove contact lenses if applicable .
  • Dispose of waste via certified chemical disposal services compliant with local regulations .

Advanced Research Questions

Q. Q5. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Methodological Answer:

  • Mechanistic Profiling: Use radioligand binding assays to confirm target specificity (e.g., receptor subtypes or enzymes) .
  • Assay Validation: Compare results across orthogonal platforms (e.g., cell-based vs. biochemical assays) to rule out false positives from off-target interactions .
  • Metabolite Screening: Identify active metabolites via LC-MS to explain discrepancies in potency .

Q. Q6. What computational strategies are effective for predicting the reactivity and regioselectivity of this compound in novel reactions?

Methodological Answer:

  • Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in substitution or oxidation reactions .
  • Machine Learning (ML): Train models on reaction databases (e.g., Reaxys) to optimize solvent, catalyst, and temperature parameters .
  • Reaction Pathway Analysis: Apply ICReDD’s integrated computational-experimental workflows to prioritize synthetic routes with minimal trial-and-error .

Q. Q7. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 Knockout Models: Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
  • Pharmacodynamic Markers: Use phosphoproteomics or metabolomics to track downstream pathway modulation (e.g., kinase inhibition) .
  • Cryo-EM or X-ray Crystallography: Resolve compound-target complexes to identify binding motifs critical for activity .

Q. Q8. What methodologies are recommended for analyzing batch-to-batch variability in industrial-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor critical quality attributes (CQAs) during synthesis .
  • Design of Experiments (DoE): Use factorial designs to assess the impact of variables (e.g., reaction time, temperature) on yield and impurity profiles .
  • Multivariate Analysis: Apply PCA or PLS models to correlate raw material attributes with final product quality .

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